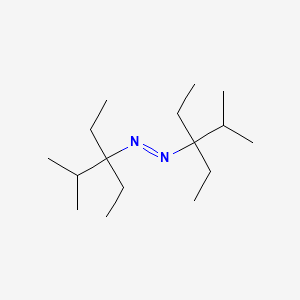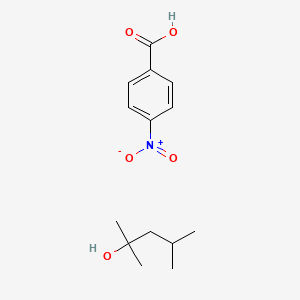
2,4-Dimethylpentan-2-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpentan-2-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications2,4-Dimethylpentan-2-ol is a tertiary alcohol with the molecular formula C7H16O 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4 . Both compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Vorbereitungsmethoden
2,4-Dimethylpentan-2-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis . Industrial production methods typically involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity.
4-nitrobenzoic acid: is commonly prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . These methods provide high selectivity and yield, making them suitable for industrial-scale production.
Analyse Chemischer Reaktionen
2,4-Dimethylpentan-2-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Dehydration: It can be dehydrated to form alkenes in the presence of acid catalysts.
4-nitrobenzoic acid: participates in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas or metal hydrides.
Esterification: It can react with alcohols to form esters in the presence of acid catalysts.
Nitration: It can undergo further nitration to form dinitrobenzoic acids under specific conditions.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpentan-2-ol: is used in:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Solvent: In various chemical reactions due to its ability to dissolve a wide range of compounds.
4-nitrobenzoic acid: finds applications in:
Pharmaceuticals: As a precursor to the synthesis of procaine and folic acid.
Catalysis: As a co-catalyst in various organic reactions.
Material Science: In the preparation of mononuclear zinc carboxylate complexes.
Wirkmechanismus
2,4-Dimethylpentan-2-ol: exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions with various molecular targets. This makes it a versatile intermediate in organic synthesis.
4-nitrobenzoic acid: acts through its nitro and carboxyl groups, which can participate in a variety of chemical reactions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpentan-2-ol: is similar to other tertiary alcohols like tert-butanol and 2-methyl-2-butanol . its unique structure provides different steric and electronic properties, making it suitable for specific applications .
4-nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . Its para-nitro group provides distinct reactivity and selectivity in chemical reactions .
These compounds’ unique properties and reactivities make them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
55705-65-2 |
|---|---|
Molekularformel |
C14H21NO5 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
2,4-dimethylpentan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C7H16O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)5-7(3,4)8/h1-4H,(H,9,10);6,8H,5H2,1-4H3 |
InChI-Schlüssel |
JFUQWQWQKNDQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


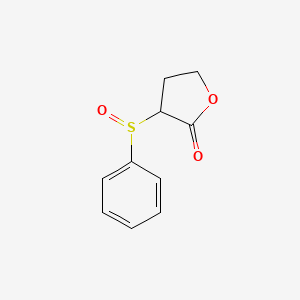

![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
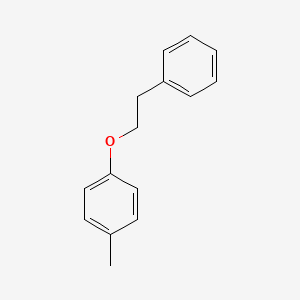
![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
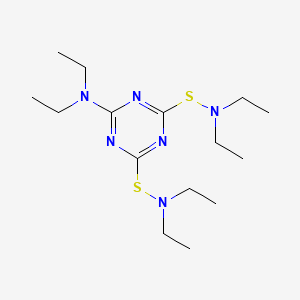
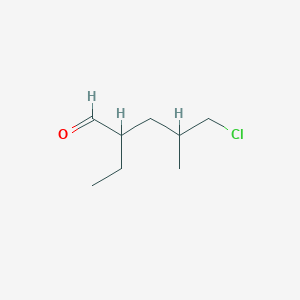
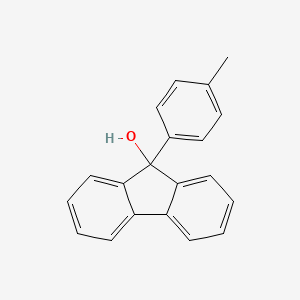
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)

